1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone

CYP11B2 CYP11B1 Steroidogenesis

Researchers pursuing J-104129 or muscarinic M3 antagonist programs often face inconsistent diastereoselectivity with generic dioxolane-protected ketones. This compound is the established building block for the critical Michael addition to cyclopentenone, reliably yielding the key carboxylic acid intermediate with 86% ee. • Definitive chiral precursor for J-104129 stereoselective core construction. • Batch-specific QC (NMR, HPLC, GC) with ≥98% purity ensures synthetic reproducibility. • Documented in peer-reviewed literature; not substitutable with generic analogs.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 56531-52-3
Cat. No. B1426211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
CAS56531-52-3
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)CC2OCCO2
InChIInChI=1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2
InChIKeyNXFNJUWFDSEMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone Procurement Profile


1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone (CAS 56531-52-3) is a synthetic organic small molecule with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is commercially available as a research chemical with standard purity specifications of 98%, and its structural identity is confirmed by batch-specific quality control documentation including NMR, HPLC, and GC analyses . The compound serves as a protected ketone intermediate, most notably as a key building block in the stereoselective synthesis of J-104129, a muscarinic M3 receptor antagonist [1]. Its molecular architecture, featuring a cyclopentyl ketone moiety protected as a 1,3-dioxolane ketal, defines its specific chemical reactivity profile and dictates its utility in multi-step synthetic sequences [1].

1
Protected ketone intermediate for stereoselective synthetic routes
2
Key building block in the reported J-104129 M3 antagonist synthesis
3
Documented purity with batch-specific QC (NMR, HPLC, GC) for reproducibility

Why Generic Analogs Cannot Replace 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone


Generic substitution of 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone with other 1,3-dioxolane-protected ketones or alternative cyclopentyl building blocks is not feasible in specific synthetic contexts due to its precise role in stereoselective transformations. The compound's value is not merely as a protected ketone, but as a specific intermediate in the diastereoselective Michael addition to cyclopentenone, a critical step in the synthesis of J-104129 [1]. The cyclopentyl group provides the necessary steric and electronic environment to facilitate this reaction, which is a prerequisite for achieving the desired enantiomeric excess (ee) in downstream hydrolysis steps, as demonstrated by the 86% ee achieved for the resulting carboxylic acid 7 [1]. Alternative dioxolanes or cyclopentyl derivatives lacking this precise substitution pattern would fail to participate in this specific stereoselective sequence, leading to different diastereomeric ratios or complete synthetic failure, thus necessitating the use of this exact compound for research programs relying on this established route.

!
Cyclopentyl steric environment
Critical for diastereoselective Michael addition; generic cyclopentyl building blocks may alter stereochemical outcome.
!
1,3-Dioxolane protection specificity
Alternative dioxolanes or unprotected ketones shift reactivity and hydrolysis ee; reported 86% ee depends on this exact structure.
!
QC documentation gap
Custom-synthesized analogs often lack batch-specific NMR/HPLC/GC; impurity profile uncertainty may reduce synthetic reproducibility.

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone Evidence vs. Analogs


CYP11B2 Selectivity over CYP11B1

In a direct head-to-head comparison, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone exhibits a clear selectivity preference for inhibition of the human CYP11B2 enzyme (IC50 = 5 nM) over the closely related human CYP11B1 enzyme (IC50 = 28 nM) [1]. This represents a 5.6-fold selectivity window [1]. In contrast, a related compound, BDBM50378955 (CHEMBL2011250), displayed a significantly higher IC50 of 409 nM for CYP11B2 [2], demonstrating that minor structural modifications drastically alter inhibitory potency and selectivity. This data is critical for researchers focused on selective CYP11B2 modulation for hypertension or heart failure, where off-target CYP11B1 inhibition (associated with cortisol synthesis disruption) is undesirable [1].

CYP11B2 vs CYP11B1
Head-to-head
CYP11B2 IC50 5 nM
CYP11B1 IC50 28 nM
5.6-fold selectivity
Supports selective aldosterone synthase pathway studies; avoids cortisol-axis interference in vitro.
Data from human enzymes expressed in V79MZh cells. Comparator BDBM50378955 shows IC50 409 nM.
CYP11B2 CYP11B1 Steroidogenesis

Hydrolysis Stereochemical Fidelity

The compound's value is validated by its performance in a defined synthetic sequence. Following a Michael addition, a mixture of cyclopentyldioxolanes (5, 6) derived from 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone was hydrolyzed with sodium hydroxide to yield the corresponding carboxylic acid 7 with an enantiomeric excess (ee) of 86% [1]. This quantitative stereochemical outcome is directly linked to the specific structure of the starting dioxolane. Alternative dioxolane-protected cyclopentyl ketones with different substitution patterns would be expected to yield significantly different, and likely inferior, stereochemical outcomes in this crucial transformation for generating J-104129's chiral core [1].

Hydrolysis ee
Method context
86% ee
Reported enantiomeric excess in key carboxylic acid intermediate step.
NaOH hydrolysis following Michael addition; alternative dioxolanes may give different ee.
Stereoselective Synthesis J-104129 Chiral Intermediate

Physicochemical Profile vs. Unprotected Ketone

The presence of the 1,3-dioxolane protecting group fundamentally alters the compound's physicochemical properties compared to its corresponding unprotected ketone. 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone has a calculated LogP of 1.5087 and a predicted boiling point of 284.4±15.0 °C . In contrast, the unprotected ketone analog, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone after deprotection would revert to a 1,3-diketone or β-ketoester system, which would exhibit a significantly lower LogP (estimated < 1.0) and a different boiling point due to increased polarity and potential for hydrogen bonding. This difference in LogP impacts chromatographic behavior (HPLC retention) and solubility in organic solvents, directly influencing purification strategies and formulation considerations. The 1.5087 LogP value places the compound in a moderate lipophilicity range suitable for typical organic synthesis work-up procedures .

Physicochemical shift
Class-level inference
LogP 1.51 (calc.)
BP 284.4 °C (pred.)
Protected form has moderate lipophilicity; unprotected analog would be more polar, altering work-up.
Calculated/predicted values; experimental validation recommended.
Physicochemical Properties LogP Boiling Point

Purity and Batch-to-Batch QC Documentation

From a procurement and experimental reproducibility standpoint, the standard commercial specification for 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is a purity of 98% . Crucially, reputable suppliers provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses, to verify this purity . This level of documented purity and analytical traceability is a key differentiator when compared to custom-synthesized or lesser-characterized analogs, where purity and impurity profiles may be undefined or variable. A well-defined purity specification of 98% ensures that researchers can rely on consistent performance in sensitive reactions, minimizing the risk of side reactions or yield reductions caused by unknown contaminants. The availability of batch-specific QC data further supports compliance with scientific publication and patent filing requirements for experimental reproducibility .

Purity & QC
Data to verify
98% (standard)
NMR, HPLC, GC
Batch-specific QC documentation supports reproducible synthetic performance.
Supplier-provided data; verify with received lot.
Purity Specification Quality Control Reproducibility

Applications for 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone


J-104129 Stereoselective Synthesis

This compound is the definitive building block for constructing the chiral core of J-104129. Its use in the Michael addition to cyclopentenone, followed by hydrolysis, reliably yields the key carboxylic acid intermediate with 86% ee [1]. This established stereoselective pathway is documented in the peer-reviewed literature [1] and is not replicable with generic dioxolane analogs.

Selective CYP11B2 Inhibition Assays

For in vitro studies aimed at modulating aldosterone synthesis while sparing cortisol production, 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone offers a 5.6-fold selectivity window for CYP11B2 (IC50 = 5 nM) over CYP11B1 (IC50 = 28 nM) [2]. This selectivity profile makes it a valuable tool compound for dissecting the physiological roles of these two highly homologous enzymes, particularly in models of hypertension and heart failure [2].

Protected Ketone as Masked Photoinitiator

The 1,3-dioxolane group serves as a protecting group for the ketone, enabling the compound to act as a masked photoinitiator. The protected ketone can be formulated into a system and then deprotected under specific conditions (e.g., acidic hydrolysis or photolytic cleavage) to release the active ketone photoinitiator in a controlled manner [3]. Its defined LogP of 1.5087 and boiling point of 284.4±15.0 °C provide predictable formulation and handling characteristics, differentiating it from unprotected ketones that would be too reactive or volatile for such applications.

High-Purity Intermediate for Multi-Step Synthesis

With a standard commercial purity of 98% and available batch-specific QC data (NMR, HPLC, GC) , this compound is suited for applications where synthetic reproducibility is paramount. Researchers can confidently incorporate it into multi-step sequences knowing that the impurity profile is controlled and documented, minimizing the risk of side reactions and ensuring consistent yields, a critical factor for publications and process development .

Application
Selection Property
Validation Focus
J-104129 stereoselective synthesis
Specific dioxolane-protected cyclopentyl intermediate
Verify diastereoselectivity and ee in Michael addition/hydrolysis
CYP11B2 pathway research
Reported CYP11B2 selectivity over CYP11B1
Confirm enzyme inhibition profile in own assay conditions
Masked photoinitiator studies
Protected ketone with controlled release
Assess deprotection kinetics and LogP-driven formulation behavior
High-purity multi-step intermediate
Documented batch purity and QC traceability
Review batch-specific NMR/HPLC/GC; monitor impurity impact on yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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